Cas no 2648928-90-7 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid
- 2648928-90-7
- EN300-1521114
- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid
-
- インチ: 1S/C26H30N2O7/c1-3-8-16(13-23(29)28-22(25(31)32)14-24(30)34-2)27-26(33)35-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22H,3,8,13-15H2,1-2H3,(H,27,33)(H,28,29)(H,31,32)/t16?,22-/m0/s1
- InChIKey: UKGPPOWCUVQDCO-XLDIYJRPSA-N
- SMILES: O(C(NC(CC(N[C@H](C(=O)O)CC(=O)OC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 482.20530130g/mol
- 同位素质量: 482.20530130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 35
- 回転可能化学結合数: 13
- 複雑さ: 736
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 131Ų
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1521114-5.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 5g |
$3189.0 | 2023-06-05 | ||
Enamine | EN300-1521114-0.1g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 0.1g |
$968.0 | 2023-06-05 | ||
Enamine | EN300-1521114-0.25g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 0.25g |
$1012.0 | 2023-06-05 | ||
Enamine | EN300-1521114-100mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 100mg |
$968.0 | 2023-09-26 | ||
Enamine | EN300-1521114-1000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 1000mg |
$1100.0 | 2023-09-26 | ||
Enamine | EN300-1521114-2500mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 2500mg |
$2155.0 | 2023-09-26 | ||
Enamine | EN300-1521114-5000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 5000mg |
$3189.0 | 2023-09-26 | ||
Enamine | EN300-1521114-1.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 1g |
$1100.0 | 2023-06-05 | ||
Enamine | EN300-1521114-50mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 50mg |
$924.0 | 2023-09-26 | ||
Enamine | EN300-1521114-10000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |
2648928-90-7 | 10000mg |
$4729.0 | 2023-09-26 |
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acidに関する追加情報
Compound CAS No. 2648928-90-7: (2S)-2-(3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}hexanamido)-4-methoxy-4-oxobutanoic Acid
The compound with CAS No. 2648928-90-7, named as (2S)-2-(3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}hexanamido)-4-methoxy-4-oxobutanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and biochemistry. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hexanamide chain, and a methoxy-substituted butanoic acid moiety. The stereochemistry at the second carbon atom (denoted by the (S) configuration) plays a crucial role in determining its properties and reactivity.
Recent studies have highlighted the importance of such compounds in the field of peptide synthesis and drug delivery systems. The Fmoc group, a well-known protecting group in peptide chemistry, is particularly valuable due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound an ideal candidate for use in solid-phase peptide synthesis (SPPS), where precise control over the synthesis process is essential. The hexanamide chain introduces flexibility and hydrophobicity to the molecule, which can enhance its compatibility with biological systems.
The 4-methoxy group attached to the butanoic acid moiety contributes to the compound's solubility and stability. Methoxy groups are commonly used in organic synthesis to modulate the physical properties of molecules, such as melting points and boiling points. Additionally, the presence of the methoxy group can influence the molecule's interaction with biological targets, making it a valuable component in drug design.
Recent research has also explored the application of this compound in bioconjugation reactions. The combination of an Fmoc group and a hexanamide chain provides a versatile platform for attaching various functional groups or biomolecules, such as enzymes or antibodies. This versatility makes it a promising tool in the development of targeted drug delivery systems and biosensors.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, amide bond formations, and stereochemical control. The use of chiral resolution techniques ensures that the desired (S)-configuration is achieved at the second carbon atom. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to isolate the pure enantiomer.
The compound's stability under physiological conditions has been extensively studied. Its resistance to enzymatic degradation and its ability to maintain structural integrity in aqueous environments make it suitable for applications in biotechnology and pharmacology. Furthermore, computational studies have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior in various chemical reactions.
In conclusion, CAS No. 2648928-90-7 represents a sophisticated organic molecule with diverse applications in peptide synthesis, drug delivery, and bioconjugation. Its unique structure, combining an Fmoc group, a hexanamide chain, and a methoxy-substituted butanoic acid moiety, positions it as a valuable tool in modern chemical research. Ongoing studies continue to uncover new potential uses for this compound, underscoring its importance in both academic and industrial settings.
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